molecular formula C8H16ClN B8186393 (1R,3AR,6aR)-octahydropentalen-1-amine hydrochloride

(1R,3AR,6aR)-octahydropentalen-1-amine hydrochloride

Cat. No.: B8186393
M. Wt: 161.67 g/mol
InChI Key: HQLGCXGGBXBQBG-QTPPMTSNSA-N
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Description

(1R,3aR,6aR)-octahydropentalen-1-amine hydrochloride is a chemical compound with the molecular formula C8H16ClN . It is a stereochemically defined, saturated bicyclic amine presented as its hydrochloride salt to enhance stability and handling. This compound serves as a versatile and structurally rigid synthetic building block in medicinal chemistry and drug discovery research. Its defined stereochemistry at the 1, 3a, and 6a positions makes it a valuable chiral scaffold for constructing more complex molecules. Researchers utilize this and related octahydropentalene derivatives as key intermediates in the synthesis of potential therapeutic agents . The core octahydropentalene structure provides a three-dimensional framework that can contribute to improved binding characteristics and metabolic stability in candidate molecules. The hydrochloride salt form ensures improved solubility in various aqueous and polar organic solvent systems commonly used in laboratory settings, facilitating its use in reactions. This product is intended for research applications only and is not for diagnostic, therapeutic, or veterinary use. Proper storage conditions and handling procedures consistent with laboratory chemicals should be followed.

Properties

IUPAC Name

(1R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydropentalen-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c9-8-5-4-6-2-1-3-7(6)8;/h6-8H,1-5,9H2;1H/t6-,7-,8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLGCXGGBXBQBG-QTPPMTSNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC(C2C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CC[C@H]([C@@H]2C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Catalysts

  • Catalyst : Palladium on carbon (Pd/C) is widely employed for its efficiency in saturating double bonds while preserving stereochemistry.

  • Pressure and Temperature : Hydrogenation typically occurs at 1.5–2.0 MPa and 20–45°C. Elevated pressures improve reaction rates but may compromise selectivity.

  • Solvent System : Methanol-water mixtures (1:0.5–1:5 v/v) optimize solubility and catalyst activity.

Example Protocol:

  • Dissolve 5-norbornene-2-amine (1.0 mol) in methanol-water (3:1 v/v).

  • Add 5% Pd/C (10 wt% relative to substrate).

  • Hydrogenate at 1.5 MPa and 25°C for 12–24 hours.

  • Filter the catalyst and acidify with HCl to precipitate the hydrochloride salt.

Yield : 75–85% (isolated as white crystals).

Cyclization of Amino Alcohol Intermediates

Cyclization strategies exploit intramolecular nucleophilic attacks to form the bicyclic framework. This method ensures stereochemical fidelity by leveraging pre-existing chiral centers in the starting material.

Key Steps:

  • Synthesis of Amino Alcohol Precursor :

    • React 1,3-cyclohexadiene with hydroxylamine under acidic conditions to form an oxime intermediate.

    • Reduce the oxime to the corresponding amine using LiAlH4.

  • Acid-Catalyzed Cyclization :

    • Treat the amino alcohol with HCl in tetrahydrofuran (THF) at reflux (65°C) for 6 hours.

    • The reaction proceeds via intramolecular nucleophilic substitution, forming the octahydropentalen core.

Yield : 60–70% after recrystallization from ethanol.

Enzymatic Resolution of Racemic Mixtures

While less common industrially, enzymatic resolution offers high enantiomeric excess (ee) for the (1R,3aR,6aR)-isomer. Lipases from Candida antarctica selectively hydrolyze ester derivatives of the undesired enantiomer, leaving the target compound intact.

Procedure:

  • Prepare racemic octahydropentalen-1-amine.

  • Acetylate with vinyl acetate in tert-butyl methyl ether.

  • Add C. antarctica lipase (50 mg/g substrate) and incubate at 30°C for 48 hours.

  • Separate the unreacted (1R,3aR,6aR)-acetylated amine via column chromatography.

  • Hydrolyze the acetyl group with aqueous HCl to yield the hydrochloride salt.

Enantiomeric Excess : >98% ee.
Yield : 40–50% (theoretical maximum for resolution).

Comparative Analysis of Synthetic Routes

MethodYield (%)StereoselectivityScalabilityCost Efficiency
Stereoselective Hydrogenation75–85HighIndustrialModerate
Cyclization60–70ModeratePilot-scaleLow
Enzymatic Resolution40–50Very HighLab-scaleHigh

Catalyst Performance :

  • Pd/C : 90–95% conversion in hydrogenation.

  • Lewis Acids (e.g., AlCl3) : Critical for acylation steps in precursor synthesis.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and reproducibility. Key adaptations include:

  • Continuous Hydrogenation Reactors : Enhance throughput and reduce batch variability.

  • In Situ Crystallization : Direct precipitation of the hydrochloride salt from reaction mixtures minimizes purification steps.

Typical Plant Data :

  • Batch Size : 500–1000 kg.

  • Cycle Time : 24–48 hours.

  • Purity : >98% (HPLC).

Challenges in Stereochemical Control

Achieving the (1R,3aR,6aR)-configuration demands precise control over:

  • Hydrogenation Geometry : Syn-addition of H2 to the norbornene double bond dictates stereochemistry.

  • Chiral Induction : Use of (R)-BINAP ligands in asymmetric hydrogenation improves ee but increases costs.

Emerging Methodologies

Recent advances focus on flow chemistry and photoredox catalysis:

  • Microfluidic Hydrogenation : Enables rapid screening of catalyst libraries for optimal stereoselectivity.

  • Decarboxylative Amination : Utilizes visible light to generate amine radicals for cyclization, avoiding harsh conditions.

Scientific Research Applications

(1R,3AR,6aR)-octahydropentalen-1-amine hydrochloride is a bicyclic compound featuring a saturated pentalene framework and an amine functional group, possessing a unique structural configuration. The stereochemistry, indicated by (1R,3AR,6aR), denotes specific spatial arrangements of atoms influencing its reactivity and interactions in biological systems. This compound is under investigation for its potential biological activities, with preliminary studies and predictive models suggesting several therapeutic applications.

Potential Applications

(1R,3AR,6aR)-octahydropentalen-1-amine hydrochloride has potential applications in several fields:

  • Pharmaceutical Development The compound's unique structural configuration makes it a candidate for pharmaceutical development.
  • Biological activity Predictive models suggest that the compound could be explored for therapeutic applications. Compounds with similar structural features often exhibit diverse pharmacological properties.
  • Neuroactive and antimicrobial activities Its potential neuroactive and antimicrobial activities warrant further exploration.

Chemical Properties and Reactions

The chemical behavior of (1R,3AR,6aR)-octahydropentalen-1-amine hydrochloride can be understood through various types of reactions typical for amines and bicyclic compounds. These reactions are essential for understanding its reactivity in synthetic and biological contexts.

Interaction Studies

Interaction studies are crucial for understanding how (1R,3AR,6aR)-octahydropentalen-1-amine hydrochloride behaves in biological systems. These studies typically involve assessing its binding affinities, its effects on enzyme activity, and its interactions with cellular receptors. Such studies provide insights into its mechanism of action and potential therapeutic uses.

Chemokine Receptor Antagonists

(1R,3AR,6aR)-octahydropentalen-1-amine hydrochloride may act as a chemokine receptor antagonist . Chemokine receptor antagonists may be useful in treating conditions such as rheumatoid arthritis, osteoarthritis, asthma, chronic obstructive pulmonary disease, sepsis, psoriasis, psoriatic arthritis, inflammatory bowel disease, Crohn's disease, lupus, multiple sclerosis, juvenile chronic arthritis, Lyme arthritis, reactive arthritis, septic arthritis, spondyloarthropathy, systemic lupus erythematosus, an ocular condition, a cancer, a solid tumor, fibrosarcoma, osteoma, melanoma . Such compounds may be useful in the treatment of disorders such as ascites, effusions, and exudates, including for example macular edema, cerebral edema, acute lung injury, adult respiratory distress syndrome, proliferative disorders such as restenosis, fibrotic disorders such as hepatic cirrhosis and atherosclerosis, mesangial cell proliferative disorders such as diabetic nephropathy, malignant nephrosclerosis, thrombotic microangiopathy syndromes, and glomerulopathies, myocardial angiogenesis, coronary and cerebral collaterals, ischemic limb angiogenesis, ischemia/reperfusion injury, peptic ulcer Helicobacter related diseases, virally-induced angiogenic disorders, preeclampsia, menometrorrhagia, cat scratch fever, rubeosis, neovascular glaucoma and retinopathies such as those associated with diabetic retinopathy, retinopathy of prematurity, age-related . The methods are also potentially useful for treating conditions related to pain such as, but not limited to, neuropathic pain, nociceptive pain, inflammatory pain (e.g. osteoarthritic pain, rheumatoid arthritic pain), fibromyalgia, neuralgia such as postherpatic neuralgia and trigeminal neuralgia, diabatic neuropathic pain, HIV-related neuropathic pain, migraine, post-stroke pain, post-operative pain, multiple sclerosis pain, pain related to spinal cord injury, cancer pain, lower back pain, and eye pain; and inflammatory disorders (e.g rheumatoid arthritis, osteoarthritis) .

Analgesic Effects

Mechanism of Action

The mechanism of action of (1R,3AR,6aR)-octahydropentalen-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of key parameters is summarized below:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features CAS/ID
Target: (1R,3aR,6aR)-Octahydropentalen-1-amine HCl C₇H₁₄N₂·HCl (inferred) ~178.66 (estimated) Bicyclic pentalene, chiral amine Not explicitly provided
rac-(1R,3aS,6aR)-1-Phenyl-octahydrocyclopenta[c]pyrrole HCl C₁₁H₁₉Cl₂N₃ 264.20 Phenyl-substituted cyclopenta[c]pyrrole, racemic EN300-7238197
(R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine HCl C₁₀H₁₃Cl₂N 218.12 Tetrahydronaphthalene core, chloro substituent 1810074-75-9
(R)-1-(2-Naphthyl)-1-propanamine HCl C₁₃H₁₆ClN 221.73 Naphthyl group, propylamine chain MFCD24410437
Key Observations:

Substituent Effects: Chloro groups (e.g., in C₁₀H₁₃Cl₂N) enhance electronegativity, which may influence receptor binding kinetics compared to the non-halogenated target compound .

Chirality : All listed compounds are chiral, but the target’s (1R,3aR,6aR) configuration may confer unique stereoselectivity in biological interactions compared to racemic mixtures (e.g., EN300-7238197) .

Biological Activity

(1R,3AR,6aR)-Octahydropentalen-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique bicyclic structure, which contributes to its interaction with biological systems. The molecular formula is C8H15NC_8H_{15}N with a molecular weight of approximately 129.21 g/mol. Its systematic name is (1R,3AR,6aR)-octahydropentalen-1-amine hydrochloride.

Research indicates that (1R,3AR,6aR)-octahydropentalen-1-amine hydrochloride may act as a chemokine receptor antagonist . Chemokine receptors are critical in mediating immune responses and inflammation. The compound's ability to modulate these receptors suggests potential therapeutic applications in inflammatory diseases and conditions involving immune dysregulation .

Pharmacological Effects

  • Anti-inflammatory Properties : Studies have shown that this compound can inhibit the activity of certain chemokine receptors associated with inflammatory pathways. This inhibition can lead to reduced inflammation in various models of disease .
  • Antiviral Activity : Some derivatives of octahydropentalen-1-amine have demonstrated antiviral effects, particularly against resistant strains of viruses. This suggests a potential application in treating viral infections .
  • Neuroprotective Effects : Preliminary studies indicate that octahydropentalen derivatives may exert neuroprotective effects by modulating neurotransmitter systems and reducing neuronal excitability in models of neuropathic pain .

Case Study 1: Inhibition of Chemokine Receptors

A study investigating the effects of (1R,3AR,6aR)-octahydropentalen-1-amine on chemokine receptor activity demonstrated significant inhibition of CCR2-mediated signaling pathways in vitro. This was associated with decreased migration of monocytes in response to MCP-1, highlighting its potential use in treating conditions like rheumatoid arthritis and multiple sclerosis .

Case Study 2: Antiviral Activity

Another study focused on the antiviral properties of octahydropentalen derivatives found that certain modifications to the structure enhanced activity against HIV protease inhibitors. The results showed that these compounds could effectively inhibit viral replication at low concentrations, suggesting a promising avenue for further research into antiviral therapies .

Table: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryInhibition of CCR2 signaling
AntiviralEffective against resistant viral strains
NeuroprotectiveModulation of neurotransmitter systems

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group undergoes nucleophilic substitution under acidic or basic conditions. Key reactions include:

Reaction TypeConditionsProductsYield (%)Selectivity Notes
AlkylationK₂CO₃/DMF, 80°CN-alkyl derivatives65-78Predominant monoalkylation due to steric hindrance
AcylationAcCl/pyridine, 0°C → RTAcetylated amine82No ring-opening observed under mild conditions
SulfonylationTsCl/Et₃N, CH₂Cl₂Tosyl derivative73Requires 12 hr reflux for complete conversion

Acid-Base Reactions

The hydrochloride salt demonstrates reversible protonation behavior:

  • Deprotonation : Treating with NaOH (1M) yields the free base, (1R,3aR,6aR)-octahydropentalen-1-amine (pKₐ ≈ 9.2 ).

  • Reprotonation : Recovers hydrochloride salt upon HCl gas exposure in diethyl ether (quantitative recovery).

Reductive Transformations

Hydrogenation and catalytic reduction studies reveal:

Oxidation Reactions

Controlled oxidation produces distinct products:

Oxidizing AgentConditionsProductNotes
KMnO₄ (aq)0°C, pH 7N-oxideForms stable crystalline solid
H₂O₂/AcOHRT, 6 hrNitrone58% yield; confirmed by ¹H NMR

Ring-Opening Reactions

The bicyclic structure undergoes selective cleavage under harsh conditions:

  • Acid-Catalyzed Hydrolysis : Concentrated HCl (reflux, 24 hr) produces linear diamine derivatives via C-N bond cleavage (41% yield).

  • Base-Induced Degradation : NaOH (10M, 100°C) causes partial ring opening but yields complex mixtures.

Stereochemical Stability

Studies using chiral HPLC and polarimetry confirm:

  • Racemization Resistance : No epimerization observed below 150°C (tested over 72 hr ).

  • Inversion Barriers : DFT calculations estimate >30 kcal/mol energy barrier for amine inversion.

Comparative Reactivity Table

Reaction Class(1R,3aR,6aR)-isomer(1S,3aS,6aS)-isomerNotes
Alkylation78% yield62% yieldSteric effects reduce reactivity in S-isomer
OxidationForms nitroneForms imineConfiguration dictates oxidation pathway
Hydrolysis41% linear product28% linear productR-isomer shows higher susceptibility to acid

This compound’s reactivity profile is foundational for developing derivatives with tailored pharmacological properties. Further studies correlating electronic effects with reaction kinetics are warranted to fully exploit its synthetic utility.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1R,3aR,6aR)-octahydropentalen-1-amine hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves stereoselective cyclopropane ring formation and subsequent amine functionalization. Key reagents include reducing agents (e.g., sodium borohydride for selective amine reduction) and chiral catalysts to preserve stereochemistry . For example, lithium aluminum hydride (LiAlH4) may yield secondary amines but risks over-reduction, while milder agents like sodium cyanoborohydride (NaBH3CN) improve selectivity in reductive amination steps . Reaction pH (6–8) and temperature (0–25°C) are critical to avoid racemization.

Q. Which analytical techniques are most reliable for characterizing stereochemical purity?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose- or cellulose-based columns) resolves enantiomeric impurities. Nuclear magnetic resonance (NMR) using chiral shift reagents (e.g., Eu(hfc)3) confirms stereochemistry, particularly for cyclopropane protons . Mass spectrometry (MS) coupled with ion-mobility separation distinguishes diastereomers based on collision cross-sections .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability is pH- and temperature-dependent. Accelerated degradation studies suggest:

  • Aqueous solutions : Stable at pH 4–6 (t1/2 > 30 days at 4°C) but degrade rapidly above pH 7 due to amine oxidation .
  • Solid state : Hygroscopic; storage under argon at -20°C minimizes hydrolysis. X-ray diffraction (XRD) confirms crystallinity loss above 40°C .

Advanced Research Questions

Q. What strategies resolve contradictions in reported enantiomeric excess (ee) values across synthetic protocols?

  • Methodological Answer : Discrepancies often arise from differences in chiral auxiliary design or purification methods. For instance, diastereomeric salt crystallization using L-tartaric acid vs. enzymatic resolution (e.g., lipase-mediated kinetic resolution) can yield ee values varying by 10–15% . Cross-validation via circular dichroism (CD) spectroscopy and chiral HPLC is recommended to harmonize data .

Q. How can in silico modeling predict pharmacological interactions of this chiral amine?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) map binding affinities to targets like G-protein-coupled receptors (GPCRs). Key parameters:

  • Lipophilicity (LogP) : ~1.2 (predicts blood-brain barrier penetration).
  • pKa : 9.4 (protonated amine enhances solubility in physiological pH) .
    Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding kinetics .

Q. What are the challenges in scaling up stereoselective synthesis while maintaining >99% ee?

  • Methodological Answer : Key issues include:

  • Catalyst loading : Homogeneous catalysts (e.g., Ru-BINAP) achieve high ee but are costly. Heterogeneous alternatives (e.g., immobilized Pd/C) reduce costs but may lower selectivity .
  • Process control : Continuous flow reactors improve heat/mass transfer, reducing racemization during exothermic steps .

Q. How do solvent polarity and counterion choice influence crystallization behavior?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) favor needle-like crystals, while ethanol/water mixtures yield cubic forms. Counterions (e.g., chloride vs. sulfate) alter lattice energy: chloride salts typically exhibit higher melting points (mp 210–215°C) and better crystallinity . Powder XRD and differential scanning calorimetry (DSC) are essential for polymorph screening.

Data Contradiction Analysis

Q. Why do studies report conflicting optimal pH ranges for amine stability?

  • Analysis : Variations arise from matrix effects (e.g., buffer composition). Phosphate buffers (pH 7.4) accelerate degradation via nucleophilic displacement, while acetate buffers (pH 5.5) stabilize the compound . Contradictions are resolved by comparing accelerated stability tests in identical matrices.

Q. How to reconcile discrepancies in reported biological activity across cell lines?

  • Analysis : Cell membrane permeability differences (e.g., P-gp efflux in MDCK cells vs. passive diffusion in HEK293) affect intracellular concentrations. Normalizing data to cellular uptake (via LC-MS/MS quantification) clarifies potency variations .

Methodological Recommendations

  • Stereochemical Analysis : Combine chiral HPLC, NMR, and X-ray crystallography for unambiguous confirmation .
  • Stability Testing : Use forced degradation studies (40°C/75% RH, pH 3–9) to identify degradation pathways .
  • Scale-Up : Adopt quality-by-design (QbD) principles to optimize critical process parameters (CPPs) .

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